2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)-
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Overview
Description
1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. For example, the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst can yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multicomponent reactions and catalytic processes to enhance yield and efficiency. Copper-catalyzed multicomponent reactions have been reported to be effective for the synthesis of trisubstituted benzimidazoles, including 1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one .
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles or nucleophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the development of functional materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various biomolecules, including enzymes and receptors, through hydrogen bonding and other interactions. This interaction can modulate the activity of these biomolecules, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-Alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols: These compounds have similar benzimidazole cores but differ in their substituents, leading to different biological activities.
Vinyl-imidazolium-based polyelectrolyte composites: These compounds contain imidazole cores with vinyl substituents and are used in gas separation and other applications.
Uniqueness
1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific phenylvinyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
60739-31-3 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(1-phenylethenyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H12N2O/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-10H,1H2,(H,16,18) |
InChI Key |
MTVYCJRTXNTIGS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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